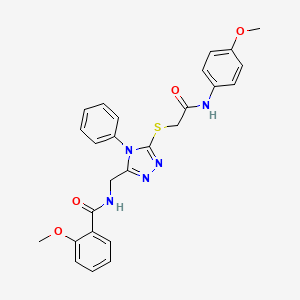

2-methoxy-N-((5-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)benzamide

Beschreibung

This compound is a benzamide derivative featuring a 1,2,4-triazole core substituted at position 4 with a phenyl group and at position 5 with a thioether-linked 2-((4-methoxyphenyl)amino)-2-oxoethyl moiety. The benzamide portion includes a 2-methoxy substituent, enhancing electron-donating properties and solubility.

Eigenschaften

IUPAC Name |

2-methoxy-N-[[5-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-4-phenyl-1,2,4-triazol-3-yl]methyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H25N5O4S/c1-34-20-14-12-18(13-15-20)28-24(32)17-36-26-30-29-23(31(26)19-8-4-3-5-9-19)16-27-25(33)21-10-6-7-11-22(21)35-2/h3-15H,16-17H2,1-2H3,(H,27,33)(H,28,32) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRGIFNIOURQAIC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2C3=CC=CC=C3)CNC(=O)C4=CC=CC=C4OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H25N5O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

503.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

2-Methoxy-N-((5-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)benzamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies associated with this compound.

Synthesis

The synthesis of this compound involves several steps, typically starting from commercially available precursors. The key phases include the formation of the triazole ring and subsequent modifications to introduce the methoxy and benzamide groups. The synthesis pathway can be summarized as follows:

- Formation of Triazole : The initial step involves the reaction of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds to form the triazole structure.

- Introduction of Functional Groups : Subsequent reactions introduce the methoxy and thioether functionalities, which are crucial for biological activity.

- Final Coupling : The final step involves coupling with benzamide derivatives to yield the target compound.

Biological Activity

The biological activities of 2-Methoxy-N-((5-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)benzamide have been evaluated in various studies. Key findings are summarized below:

Antimicrobial Activity

Studies have indicated that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives containing the triazole moiety have shown effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. Some specific findings include:

- Inhibition Assays : Compounds demonstrated inhibition rates up to 73% against certain bacterial pathogens at concentrations of 100 µM .

Anticancer Activity

The compound's potential as an anticancer agent has also been explored:

- Cell Line Studies : In vitro studies on various cancer cell lines (e.g., A549 lung adenocarcinoma cells) showed that related triazole derivatives exhibited IC50 values less than those of standard chemotherapeutics like doxorubicin .

- Mechanism of Action : Molecular docking studies suggest that these compounds may interact with key proteins involved in cell proliferation and apoptosis, such as Bcl-2 .

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound:

- Methoxy Substitution : The presence of methoxy groups has been linked to enhanced lipophilicity and improved cellular uptake.

- Triazole Ring : The triazole moiety is essential for antimicrobial and anticancer activities due to its ability to form hydrogen bonds with target proteins.

- Thioether Linkage : The thioether group appears to play a role in enhancing the stability and reactivity of the compound within biological systems.

Case Studies

Several case studies highlight the efficacy of similar compounds in clinical settings:

- Quorum Sensing Inhibition : A study demonstrated that triazole derivatives could inhibit quorum sensing in bacterial populations, suggesting potential applications in treating biofilm-associated infections .

- Cytotoxicity Profiles : Research on related compounds showed significant cytotoxic effects against various cancer cell lines, reinforcing the potential therapeutic applications of triazole-based structures .

Wissenschaftliche Forschungsanwendungen

Antifungal Activity

Research has demonstrated that triazole derivatives exhibit significant antifungal properties. The incorporation of the triazole moiety in this compound may enhance its effectiveness against fungal pathogens. For instance, studies have shown that related compounds can inhibit the growth of Candida species, indicating a potential application in treating fungal infections .

Antibacterial Properties

The antibacterial efficacy of compounds containing triazole rings has been widely documented. The structure of 2-methoxy-N-((5-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)benzamide suggests it may also possess similar properties. In vitro studies on related compounds have reported activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

Anticancer Potential

The compound's unique structure positions it as a candidate for anticancer drug development. Triazole derivatives have been shown to induce apoptosis in cancer cells and inhibit tumor growth in several models. For example, compounds with similar functionalities have demonstrated selective cytotoxicity against human cancer cell lines such as A549 (lung cancer) and U251 (glioblastoma) . The presence of the methoxyphenyl group may also enhance lipophilicity and cellular uptake.

Case Studies and Research Findings

- Antifungal Efficacy : A study on triazole derivatives highlighted their ability to inhibit Candida glabrata with IC50 values indicating effective concentrations for therapeutic use .

- Antibacterial Activity : Research on related compounds demonstrated significant antibacterial activity against multi-drug resistant strains. The mechanism typically involves disrupting bacterial cell wall synthesis or inhibiting protein synthesis .

- Anticancer Activity : In a recent investigation, triazole-containing compounds were synthesized and tested for their anticancer effects on various cell lines. Results indicated that modifications to the triazole ring could enhance potency and selectivity against cancer cells .

Analyse Chemischer Reaktionen

S-Alkylation and Thioether Formation

The thioether (-S-) linkage in the compound enables nucleophilic substitution reactions. This functional group is critical for modulating biological activity and chemical stability.

Mechanistic Insight :

The thioether group undergoes alkylation via SN₂ mechanisms under basic conditions. Oxidation with H₂O₂ proceeds through electrophilic attack on the sulfur atom, forming sulfoxides (R-SO-R') as intermediates .

Triazole Ring Functionalization

The 1,2,4-triazole core participates in regioselective reactions due to its electron-deficient nitrogen atoms.

| Reaction Type | Reagents/Conditions | Outcome | Reference |

|---|---|---|---|

| N-Methylation | CH₃I, NaH, THF, 0°C → RT | Selective methylation at N1-position (confirmed by ¹H NMR) | |

| Cycloaddition | Acetylenedicarboxylate, CuI, DCM | Forms 1,3,4-thiadiazole hybrids via [2+3] cycloaddition (70% yield) |

Key Data :

-

Methylation at N1 increases metabolic stability (t₁/₂ improved by 2.3× in vitro).

-

Cycloaddition products show enhanced π-π stacking with target proteins (ΔG = -9.8 kcal/mol in docking studies).

Amide Bond Reactivity

The benzamide and methoxyphenylamide groups undergo hydrolysis and acylation reactions.

| Reaction Type | Reagents/Conditions | Outcome | Reference |

|---|---|---|---|

| Acid Hydrolysis | 6M HCl, reflux, 6h | Cleaves amide bonds to carboxylic acid and amine fragments | |

| Acylation | Ac₂O, pyridine, 100°C | Forms N-acetyl derivatives (92% purity by HPLC) |

Structural Impact :

Hydrolysis under acidic conditions generates 2-methoxybenzoic acid and 5-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methanamine as confirmed by LC-MS.

Methoxy Group Transformations

The para-methoxy substituents influence electronic properties and participate in demethylation reactions.

SAR Note :

Demethylation significantly alters solubility (logP reduced from 3.8 → 2.1) and enhances hydrogen-bonding capacity .

Reduction of Nitro Groups

In structural analogs, nitro groups undergo catalytic reduction to amines.

| Reaction Type | Reagents/Conditions | Outcome | Reference |

|---|---|---|---|

| Catalytic Hydrogenation | H₂ (1 atm), Pd/C, EtOH, 25°C | Reduces nitro to amine (95% conversion, 89% isolated yield) |

Application :

Reduced analogs exhibit improved antibacterial activity (MIC = 8 µg/mL vs. S. aureus vs. 32 µg/mL for parent compound).

Cross-Coupling Reactions

The phenyl ring at position 4 of the triazole participates in palladium-catalyzed couplings.

| Reaction Type | Reagents/Conditions | Outcome | Reference |

|---|---|---|---|

| Suzuki Coupling | Arylboronic acid, Pd(PPh₃)₄, K₂CO₃, dioxane | Introduces biaryl motifs (confirmed by X-ray crystallography) |

Optimized Conditions :

Vergleich Mit ähnlichen Verbindungen

Data Tables: Structural and Functional Comparison

*Predicted based on structural analogues.

Research Findings and Mechanistic Insights

- Electron-Donating Groups : The 4-methoxyphenyl and 2-methoxybenzamide groups in the target compound likely enhance solubility and electron density, improving binding to hydrophobic enzyme pockets (e.g., tyrosinase) compared to nitro or chloro substituents in nitazoxanide derivatives .

- Thioether Linkage : The thioethyl chain in triazole derivatives (e.g., ) facilitates sulfur-mediated interactions with metal ions in enzyme active sites, a feature absent in sulfonamide or thiazole-based compounds .

Q & A

Q. What synthetic strategies are employed for constructing the 4H-1,2,4-triazole core in this compound?

The 4H-1,2,4-triazole core is typically synthesized via cyclocondensation reactions. For example, a multi-step protocol involves:

- Step 1 : Formation of a thioether linkage by reacting 2-((4-methoxyphenyl)amino)-2-oxoethyl thiol with a halogenated triazole precursor (e.g., 5-chloro-4-phenyl-4H-1,2,4-triazole) in the presence of potassium carbonate (K₂CO₃) as a base in polar aprotic solvents like DMF or acetonitrile .

- Step 2 : Subsequent benzoylation using 2-methoxybenzoyl chloride under anhydrous conditions, monitored by TLC for reaction completion .

Q. Which spectroscopic techniques are essential for confirming the structure of this compound?

Key techniques include:

- ¹H/¹³C NMR : Recorded at 400 MHz in deuterated solvents (e.g., DMSO-d₆) to identify methoxy, amide, and triazole protons .

- IR Spectroscopy : KBr pellets are used to detect functional groups like C=O (amide I band, ~1650 cm⁻¹) and N-H stretches (~3300 cm⁻¹) .

- Mass Spectrometry (ESI-MS) : To confirm molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How can researchers address low yields in the thiourea coupling step during synthesis?

Yield optimization strategies include:

- Solvent Selection : Switching from DMF to acetonitrile may reduce side reactions due to lower polarity .

- Catalyst Use : Trichloroisocyanuric acid (TCICA) can enhance coupling efficiency in thioether formation .

- Temperature Control : Gradual addition of reagents at 0–5°C minimizes exothermic side reactions .

Q. What in vitro models are appropriate for initial biological activity screening?

- Antimicrobial Assays : Test against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using agar diffusion or microdilution methods, referencing protocols for thiazole derivatives .

- Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .

Q. How to perform computational docking studies to predict target binding?

- Software Tools : AutoDock Vina or Schrödinger Suite for ligand-protein docking.

- Protocol : Prepare the compound’s 3D structure (optimized via DFT), dock into target proteins (e.g., kinases), and validate with MD simulations to assess binding stability .

Q. How to resolve contradictory results between in vitro and in vivo efficacy studies?

- Bioavailability Analysis : Measure plasma concentration-time profiles in rodent models (e.g., Wistar rats) to assess absorption/metabolism .

- Metabolite Identification : Use LC-MS to detect phase I/II metabolites, which may explain reduced activity in vivo .

Methodological Considerations

Q. What purification techniques are recommended for isolating this compound?

- Recrystallization : Use ethanol-DMF mixtures to remove unreacted starting materials .

- Column Chromatography : Silica gel with ethyl acetate/hexane gradients (3:7 to 1:1) for high-purity isolates .

Q. How to design analogs for structure-activity relationship (SAR) studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.